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Introduction

CP26, a minor antenna protein of Photosystem Il (PSII), plays a crucial role in the regulation of
light harvesting and photoprotection in plants and algae.[1][2] As a component of the light-
harvesting complex Il (LHCII), CP26 is involved in non-photochemical quenching (NPQ), the
process of dissipating excess light energy as heat, and in state transitions, which balance the
distribution of excitation energy between PSII and Photosystem | (PSI).[3][4][5] The
phosphorylation of CP26, primarily mediated by the STN7 kinase, is a key regulatory
mechanism in these processes, allowing photosynthetic organisms to adapt to fluctuating light
conditions.[6][7][8]

These application notes provide detailed protocols for the isolation of thylakoid membranes, the
analysis of CP26 phosphorylation status, and the functional characterization of its effects on
photosynthesis.

Signaling Pathway of CP26 Phosphorylation

Under conditions where PSII is preferentially excited, the plastoquinone (PQ) pool becomes
reduced. This activates the STN7 kinase, which then phosphorylates LHCII proteins, including
CP26.[9][10] Phosphorylated CP26 can then modulate the association of antenna complexes
with the photosystems, influencing state transitions and NPQ.[11][12]
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Caption: Signaling pathway of CP26 phosphorylation mediated by STN7 kinase.

Experimental Workflow

A typical workflow for studying CP26 phosphorylation and its effects involves the isolation of
thylakoid membranes, followed by the analysis of protein phosphorylation and the assessment

of photosynthetic parameters.
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Caption: General workflow for the study of CP26 phosphorylation.
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Protocols

Protocol 1: Isolation of Thylakoid Membranes from
Arabidopsis thaliana

This protocol describes the extraction of thylakoid membranes from Arabidopsis thaliana
leaves.[4][13][14]

Materials:

Arabidopsis thaliana leaves

e Grinding Buffer: 20 mM Tricine-NaOH (pH 8.4), 0.33 M Sorbitol, 5 mM EDTA, 10 mM
NaHCOs

e Wash Buffer: 20 mM HEPES-KOH (pH 7.6), 0.3 M Sorbitol, 2.5 mM EDTA, 5 mM MgCl2
e Resuspension Buffer: 20 mM HEPES-KOH (pH 7.6), 2.5 mM EDTA, 5 mM MgCl2

e Bovine Serum Albumin (BSA)

e Sodium Ascorbate

» Miracloth or cheesecloth

e Homogenizer or blender

Refrigerated centrifuge

Procedure:

Perform all steps on ice or in a cold room (4°C) under dim light.

Harvest approximately 20 g of Arabidopsis leaves.

Add 170 ml of ice-cold Grinding Buffer supplemented with 2 g/L BSA and 2 g/L sodium
ascorbate.

Homogenize the leaves with a blender using short pulses (e.qg., five 1.5-second pulses).
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« Filter the homogenate through four layers of Miracloth into a pre-chilled beaker.

o Transfer the filtrate to centrifuge tubes and centrifuge at 4,200 x g for 5 minutes at 4°C.
» Discard the supernatant and gently resuspend the pellet in 1 ml of Wash Buffer.

o Centrifuge at 8,000 x g for 2 minutes at 4°C.

o Discard the supernatant and resuspend the pellet in 200 ul of Resuspension Buffer.

o Determine the chlorophyll concentration of the thylakoid suspension.

» Store the thylakoid aliquots at -80°C.

Protocol 2: Analysis of CP26 Phosphorylation by Phos-
tag™ SDS-PAGE and Western Blot

This method allows for the separation of phosphorylated and non-phosphorylated forms of
CP26.[15]

Materials:

¢ [solated thylakoid membranes

e Phos-tag™ Acrylamide

o SDS-PAGE reagents

e Anti-CP26 antibody

¢ Anti-phosphothreonine antibody

e Secondary antibody (e.g., HRP-conjugated)
e Chemiluminescence substrate

e Western blot equipment

Procedure:
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e Prepare a 7.5% acrylamide resolving gel containing 50 uM Phos-tag™ acrylamide and 100
MM MnClz.

e Load 5 pg of chlorophyll equivalent of thylakoid proteins per lane.
¢ Run the gel at a constant current of 20 mA.

» After electrophoresis, equilibrate the gel in transfer buffer containing 10 mM EDTA for 10
minutes to remove Mn2* ions.

o Transfer the proteins to a PVDF membrane.
e Block the membrane with 5% non-fat milk in TBST for 1 hour.

e Incubate the membrane with the primary antibody (anti-CP26 or anti-phosphothreonine)
overnight at 4°C.

o Wash the membrane three times with TBST.
¢ Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
o Wash the membrane three times with TBST.

o Detect the signal using a chemiluminescence substrate and an imaging system.

Protocol 3: Measurement of Non-Photochemical
Quenching (NPQ)

NPQ is a measure of the dissipation of excess light energy and can be quantified using a
pulse-amplitude-modulated (PAM) fluorometer.[1][3][5]

Materials:
« Intact leaves or isolated thylakoids
e PAM fluorometer

Procedure:
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Dark-adapt the sample for at least 20 minutes.
Measure the minimum fluorescence (Fo) using a weak measuring light.

Apply a saturating pulse of light to determine the maximum fluorescence in the dark-adapted
state (Fm).

Expose the sample to actinic light of a defined intensity for a set period (e.g., 5-10 minutes).

During the actinic light exposure, apply saturating pulses at regular intervals to measure the
maximum fluorescence in the light-adapted state (Fm").

Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm'.

Protocol 4: Analysis of State Transitions

State transitions can be monitored by changes in chlorophyll fluorescence at 77K.[16][17][18]

Materials:

Intact leaves or isolated thylakoids
Light source for preferential excitation of PSII (e.g., blue light) and PSI (e.qg., far-red light)

Spectrofluorometer with a low-temperature attachment

Procedure:

Induce State 1 by illuminating the sample with far-red light.
Freeze the sample in liquid nitrogen.

Measure the 77K fluorescence emission spectrum (excitation at ~440 nm). The spectrum will
show peaks corresponding to PSII (~685 nm and ~695 nm) and PSI (~730 nm).

Thaw the sample and induce State 2 by illuminating with blue light.

Freeze the sample in liquid nitrogen and measure the 77K fluorescence emission spectrum
again.
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e Atransition to State 2 is indicated by a relative increase in the PSI fluorescence peak
compared to the PSII peaks.

Quantitative Data Summary

The following tables provide representative quantitative data that can be obtained from the
described protocols.

Table 1. CP26 Phosphorylation Levels under Different Light Conditions

Light Condition Relative CP26 Phosphorylation (%)
Dark 15+5

Low Light (50 umol photons m=2 s71) 45+ 8

High Light (500 pumol photons m=2 s—1) 85+10

Data are hypothetical and for illustrative purposes.

Table 2: Photosynthetic Parameters in Wild-Type and stn7 Mutant Plants

Parameter Wild-Type stn7 Mutant
Fv/Fm 0.83+0.01 0.82 + 0.02
NPQ (after 5 min high light) 25+0.3 1.8+0.2
State 1 to State 2 Transition Present Absent

Data are hypothetical and based on expected outcomes from the literature.[19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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